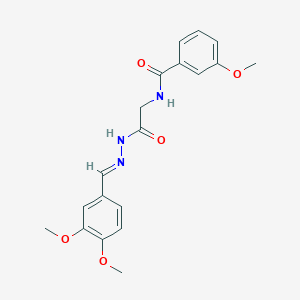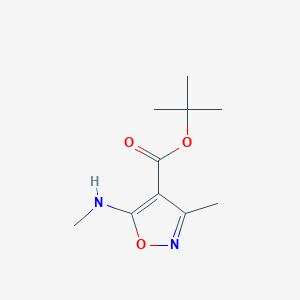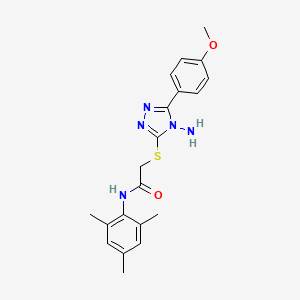![molecular formula C18H17NOS B2660770 N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922622-83-1](/img/structure/B2660770.png)
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.47 g/mol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide involves the reaction of 2-(2,4-dimethylphenyl)acetic acid with benzo[b]thiophene-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Starting Materials
2-(2,4-dimethylphenyl)acetic acid, benzo[b]thiophene-5-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), solvents (e.g. dichloromethane, ethanol)
Reaction
Step 1: Dissolve 2-(2,4-dimethylphenyl)acetic acid (1.0 equiv) and benzo[b]thiophene-5-amine (1.2 equiv) in a solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Monitor the reaction progress by TLC or other analytical techniques. Once the starting materials are consumed, the reaction is complete., Step 4: Quench the reaction by adding a suitable acid such as hydrochloric acid to the reaction mixture., Step 5: Extract the product with a suitable solvent such as dichloromethane., Step 6: Purify the product by column chromatography or other suitable techniques., Step 7: Characterize the product by NMR, IR, and other analytical techniques.
Wirkmechanismus
The exact mechanism of action of BTAA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemische Und Physiologische Effekte
BTAA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, BTAA has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTAA is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research laboratories. However, one of the limitations of BTAA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BTAA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and traumatic brain injury. Additionally, there is ongoing research on the development of novel analogs of BTAA with improved pharmacological properties. Finally, further studies are needed to fully elucidate the mechanism of action of BTAA and its potential therapeutic applications.
Conclusion:
In conclusion, BTAA is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects and may be useful in the treatment of a variety of diseases. While there are some limitations to its use in lab experiments, BTAA remains a promising compound for future research.
Wissenschaftliche Forschungsanwendungen
BTAA has been studied extensively for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, BTAA has been shown to have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-3-4-14(13(2)9-12)11-18(20)19-16-5-6-17-15(10-16)7-8-21-17/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRIBSYTKJVLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2660692.png)

![ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2660694.png)
![3-Ethyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660697.png)
![furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2660698.png)
![2-(4-chlorophenoxy)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2660700.png)



